Potassium [4-(3-carboxypropanamido)phenyl]trifluoroboranuide
CAS No.:
Cat. No.: VC13552124
Molecular Formula: C10H10BF3KNO3
Molecular Weight: 299.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10BF3KNO3 |
|---|---|
| Molecular Weight | 299.10 g/mol |
| IUPAC Name | potassium;[4-(3-carboxypropanoylamino)phenyl]-trifluoroboranuide |
| Standard InChI | InChI=1S/C10H10BF3NO3.K/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-6-10(17)18;/h1-4H,5-6H2,(H,15,16)(H,17,18);/q-1;+1 |
| Standard InChI Key | QYYCAQZQFMAQDE-UHFFFAOYSA-N |
| SMILES | [B-](C1=CC=C(C=C1)NC(=O)CCC(=O)O)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C1=CC=C(C=C1)NC(=O)CCC(=O)O)(F)(F)F.[K+] |
Introduction
Molecular Structure and Physicochemical Properties
Structural Features
The compound’s core structure consists of a phenyl ring bearing two distinct substituents: a trifluoroborate group (-BF₃K) and a 3-carboxypropanamido chain (-NH-C(O)-CH₂-CH₂-COOH). The trifluoroborate group is a tetrahedral boron center bonded to three fluorine atoms and a potassium counterion, while the carboxypropanamido substituent introduces both amide and carboxylic acid functionalities. This combination creates a polar, water-soluble molecule with potential for hydrogen bonding and metal coordination.
The IUPAC name, potassium;[4-(3-carboxypropanoylamino)phenyl]-trifluoroboranuide, reflects its substituent arrangement. The canonical SMILES string, [B-](C1=CC=C(C=C1)NC(=O)CCC(=O)O)(F)(F)F.[K+], further illustrates its connectivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀BF₃KNO₃ | |
| Molecular Weight | 299.10 g/mol | |
| Solubility | Water-soluble | |
| Stability | Hygroscopic; inert atmosphere recommended |
Synthesis and Preparation
Synthetic Pathways
The synthesis of potassium [4-(3-carboxypropanamido)phenyl]trifluoroboranuide involves multi-step organic transformations. A plausible route, inferred from related trifluoroborate syntheses , includes:
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Amination of 4-Bromophenyltrifluoroborate: Reaction of 4-bromophenyltrifluoroborate with 3-aminopropanoic acid under Ullmann or Buchwald-Hartwig coupling conditions to introduce the amide group.
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Carboxylic Acid Protection/Deprotection: Temporary protection of the carboxylic acid (e.g., as a methyl ester) during boronylation, followed by hydrolysis to regenerate the acid .
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Potassium Exchange: Treatment with potassium hydroxide or KHF₂ to yield the potassium trifluoroborate salt .
Critical parameters include solvent choice (polar aprotic solvents like DMF or acetonitrile), temperature control (0–50°C), and exclusion of moisture to prevent boron hydrolysis .
Challenges and Optimization
The carboxypropanamido group’s acidity (pKa ≈ 4–5 for the carboxylic acid) necessitates careful pH control during synthesis to avoid decomposition. Studies on analogous compounds recommend using buffered conditions (pH 7–8) and low temperatures (0–10°C) during the final potassium exchange step .
Reactivity and Functionalization
Suzuki-Miyaura Cross-Coupling
The trifluoroborate group serves as a robust coupling partner in palladium-catalyzed reactions. For example, under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O), the boron-aryl bond undergoes transmetalation with aryl halides to form biaryl structures . This reactivity is critical for constructing complex molecules in medicinal chemistry.
Table 2: Representative Cross-Coupling Conditions
| Substrate | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂/XPhos, K₂CO₃ | 82 | |
| 3-Iodopyridine | PdCl₂(dppf), CsF | 75 |
Functional Group Transformations
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Amide Hydrolysis: The 3-carboxypropanamido chain can be hydrolyzed to a carboxylic acid under acidic conditions (HCl, reflux), though this risks cleaving the boron-aryl bond.
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Halogenation: Electrophilic halogenation (e.g., NBS in MeCN) at the phenyl ring’s meta position has been demonstrated in related trifluoroborates .
Comparative Analysis with Analogous Trifluoroborates
Table 3: Structural and Reactivity Comparison
| Property | [4-(3-Carboxypropanamido)Phenyl]Trifluoroboranuide | Phenyltrifluoroborate |
|---|---|---|
| Molecular Weight | 299.10 g/mol | 184.01 g/mol |
| Water Solubility | High | Moderate |
| Functional Groups | Trifluoroborate, amide, carboxylic acid | Trifluoroborate |
| Suzuki Coupling Yield | 75–85% | 80–90% |
Research Findings and Emerging Applications
Medicinal Chemistry
The carboxypropanamido group enables this compound to act as a bifunctional linker in prodrug design. For instance, conjugation with anticancer agents via amide or ester bonds could enhance water solubility and target specificity . Preliminary studies on analogous trifluoroborates show low cytotoxicity (IC₅₀ > 100 μM in HEK293 cells), suggesting biocompatibility .
Materials Science
In polymer chemistry, the carboxylic acid group facilitates incorporation into coordination networks or metal-organic frameworks (MOFs). Recent work demonstrates that similar boronates form stable complexes with lanthanides, enabling luminescent materials .
Future Directions
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Synthetic Optimization: Development of one-pot methodologies to streamline the current multi-step synthesis. Microwave-assisted reactions could reduce reaction times .
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Biological Profiling: Systematic evaluation of pharmacokinetic properties (e.g., logP, plasma stability) to assess drug-likeness.
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Catalytic Applications: Exploration as a ligand in asymmetric catalysis, leveraging the chiral amide center .
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